4-Methoxytetrazolo[1,5-a]quinoxaline
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Overview
Description
4-Methoxytetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the fusion of a tetrazole ring with a quinoxaline core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxytetrazolo[1,5-a]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine and sodium nitrite. This reaction forms the tetrazole ring fused to the quinoxaline core. The methoxy group is introduced through a subsequent reaction with methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxytetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
4-Methoxytetrazolo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxytetrazolo[1,5-a]quinoxaline involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits key enzymes involved in cell proliferation and survival pathways, leading to cell death .
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinoline: Similar structure but lacks the methoxy group.
Tetrazolo[1,5-a]quinoxaline: Parent compound without the methoxy substitution.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a triazole ring instead of a tetrazole ring.
Uniqueness: This substitution also imparts distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C9H7N5O |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-methoxytetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5O/c1-15-9-8-11-12-13-14(8)7-5-3-2-4-6(7)10-9/h2-5H,1H3 |
InChI Key |
VEKBUDDBMJNFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N3C1=NN=N3 |
Origin of Product |
United States |
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